5-Bromo-2-isobutyl-1,3-thiazole
Description
General Overview of Thiazole (B1198619) Chemistry and its Academic Significance
Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. wikipedia.orgtandfonline.com This arrangement confers a degree of aromaticity to the ring, making it a stable yet reactive scaffold. wikipedia.org The thiazole nucleus is a fundamental component in a variety of biologically active molecules, including the essential nutrient vitamin B1 (thiamine) and the antibiotic penicillin. nih.goveurekaselect.com
The academic significance of thiazole chemistry is vast, spanning fields from medicinal chemistry to materials science. rsc.orgtandfonline.com Researchers are drawn to the thiazole ring due to its versatile reactivity and its ability to act as a pharmacophore, a molecular framework responsible for a drug's biological activity. nih.govmdpi.com The synthesis of thiazole derivatives is a well-established area of organic chemistry, with methods like the Hantzsch thiazole synthesis being a prominent example. wikipedia.orgchemicalbook.com The reactivity of the thiazole ring allows for various chemical modifications, including electrophilic substitution, which typically occurs at the C5 position, and nucleophilic substitution. pharmaguideline.com
Structural Characteristics of 5-Bromo-2-isobutyl-1,3-thiazole within the Thiazole Class
This compound is a derivative of the parent thiazole ring, distinguished by two specific substitutions. uni.lu The "5-Bromo" designation indicates the presence of a bromine atom attached to the carbon atom at the fifth position of the thiazole ring. The "2-isobutyl" part of the name signifies that an isobutyl group (–CH2CH(CH3)2) is attached to the carbon atom at the second position. uni.lu
The presence of these substituents significantly influences the compound's chemical properties. The bromine atom at the C5 position, a site typically prone to electrophilic attack, introduces a heavy halogen which can alter the electronic distribution and reactivity of the ring. pharmaguideline.com The isobutyl group at the C2 position is an alkyl group that adds to the molecule's steric bulk and lipophilicity.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H10BrNS |
| IUPAC Name | This compound |
| SMILES | CC(C)CC1=NC=C(S1)Br |
| InChI Key | GMHHPYKEMBVLTD-UHFFFAOYSA-N |
Data sourced from PubChem uni.lu
Research Landscape and Broader Implications of Substituted Thiazoles
The study of substituted thiazoles is a vibrant area of research with wide-ranging implications. nih.govrsc.org The ability to introduce various functional groups at different positions on the thiazole ring allows chemists to fine-tune the molecule's properties for specific applications. tandfonline.com This has led to the development of a multitude of thiazole derivatives with diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.net
The specific substitutions on the thiazole ring are crucial in determining its biological effects. tandfonline.com For instance, research has shown that different substituents can confer varying biological properties. tandfonline.com The exploration of novel substituted thiazoles continues to be a key focus in the quest for new therapeutic agents and advanced materials. rsc.orgtandfonline.com The ongoing research into compounds like this compound contributes to the broader understanding of structure-activity relationships within the thiazole class, paving the way for the design of new molecules with desired functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(2-methylpropyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-5(2)3-7-9-4-6(8)10-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHPYKEMBVLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905300-73-4 | |
| Record name | 5-bromo-2-isobutyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Isobutyl 1,3 Thiazole
Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Nucleus
The thiazole ring, a key structural motif in many biologically active compounds, exhibits a distinct pattern of reactivity towards electrophiles. This reactivity is governed by the electronic properties of the heteroatoms, nitrogen and sulfur, within the five-membered ring. The inherent aromaticity of the thiazole nucleus, arising from the delocalization of a lone pair of electrons from the sulfur atom, allows it to undergo electrophilic aromatic substitution (EAS) reactions. chemicalbook.com
Calculations of π-electron density reveal that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. chemicalbook.comwikipedia.org The C4 position is the next most likely site, while the C2 position is electronically poor and thus more susceptible to nucleophilic attack. chemicalbook.com The general mechanism for EAS proceeds through a two-step process: the initial attack of the electrophile on the aromatic ring, which is the slow, rate-determining step, followed by a fast deprotonation to restore aromaticity. masterorganicchemistry.com
In the case of 5-Bromo-2-isobutyl-1,3-thiazole, the presence of the isobutyl and bromine substituents influences the regioselectivity of further electrophilic substitution. The isobutyl group at the C2 position is an electron-donating group (EDG) which activates the ring towards electrophilic attack. Conversely, the bromine atom at the C5 position is an electron-withdrawing group (EWG) that deactivates the ring.
When an electrophile is introduced, the directing effects of these substituents come into play. Electron-donating groups are typically ortho-, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. libretexts.orgyoutube.com Given that the C5 position is already occupied by a bromine atom, any further electrophilic substitution would be directed to the C4 position. The electron-donating isobutyl group at C2 would enhance the nucleophilicity of the ring, facilitating the attack of electrophiles at the C5 position, though this position is already substituted. pharmaguideline.com Therefore, electrophilic substitution on this compound is expected to occur primarily at the C4 position, if at all, due to the deactivating nature of the bromo substituent.
Table 1: Common Electrophilic Aromatic Substitution Reactions on Thiazoles
| Reaction | Reagents | Position of Substitution |
| Halogenation | N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) | C5 |
| Nitration | Nitric acid and Sulfuric acid | C5 |
| Friedel-Crafts Acylation | Lewis acid catalyst | C5 |
Nucleophilic Substitution Reactions at Key Positions (C-2, C-5)
The electronic nature of the thiazole ring also dictates its reactivity towards nucleophiles. The C2 position of the thiazole nucleus is electron-deficient, making it the most probable site for nucleophilic attack. chemicalbook.com Deprotonation at the C2 position can be achieved using strong bases like organolithium compounds, generating a nucleophilic C2-lithiated species. wikipedia.orgpharmaguideline.com This intermediate can then react with various electrophiles. pharmaguideline.com The formation of 2-lithiothiazoles can also be accomplished through metal-halogen exchange from 2-bromothiazoles. wikipedia.org
For this compound, nucleophilic attack is most likely to occur at the C2 position. The isobutyl group at this position, being electron-donating, might slightly reduce the electrophilicity of C2. However, under forcing conditions or with highly reactive nucleophiles, substitution at this position could potentially be achieved.
Nucleophilic substitution at the C5 position, where the bromine atom is located, is less common but can occur under specific conditions, particularly if there is a suitable leaving group present. Reactions proceeding via a nucleophilic aromatic substitution (SNAr) mechanism are possible if the ring is sufficiently activated by electron-withdrawing groups.
Reactivity of the Bromine Atom at the 5-Position in C-C and C-Heteroatom Bond Formations
The bromine atom at the C5 position of this compound is a versatile handle for introducing further molecular complexity through various cross-coupling reactions. This halogen atom can readily participate in transition metal-catalyzed reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.
One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst to couple an organoboron compound with an organic halide. In the context of this compound, the C5-bromo substituent can be reacted with a variety of aryl or vinyl boronic acids or esters to generate 5-aryl or 5-vinyl-2-isobutyl-1,3-thiazoles.
Similarly, other palladium-catalyzed cross-coupling reactions such as the Heck, Sonogashira, and Stille reactions can be utilized. The Heck reaction would involve the coupling of the bromo-thiazole with an alkene, the Sonogashira reaction with a terminal alkyne, and the Stille reaction with an organotin compound.
For the formation of C-heteroatom bonds, the Buchwald-Hartwig amination is a prominent method. This palladium-catalyzed reaction allows for the coupling of the C5-bromo position with a wide range of primary and secondary amines to form 5-amino-2-isobutyl-1,3-thiazole derivatives. Analogous reactions can be employed to form C-O and C-S bonds using alcohols and thiols as coupling partners, respectively.
Table 2: Representative Cross-Coupling Reactions at the C5-Bromo Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, base | C-C |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base | C-C |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, base | C-C |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | C-N |
Transformations Involving the Isobutyl Side Chain
The isobutyl side chain at the C2 position of the thiazole ring offers another site for chemical modification, although it is generally less reactive than the positions on the heterocyclic ring itself. The saturated alkyl nature of the isobutyl group means that transformations will typically require more vigorous conditions or specific reagents to achieve functionalization.
One potential transformation is free-radical halogenation at the benzylic-like position adjacent to the thiazole ring. However, the reactivity would be lower than a true benzylic position. Oxidation of the isobutyl group is also a possibility. Strong oxidizing agents could potentially lead to the formation of a carboxylic acid at the C2 position, though this might also affect the thiazole ring itself. More selective oxidation methods might be employed to introduce a hydroxyl group or a carbonyl function within the side chain.
Catalyst Applications and Reaction Pathway Elucidation
Thiazole-containing compounds are known to act as ligands in catalysis and can be instrumental in elucidating reaction pathways. Thiazoles can coordinate to metal centers through the nitrogen or sulfur atoms, influencing the catalytic activity and selectivity of the metal complex. numberanalytics.com The specific compound, this compound, could serve as a precursor for the synthesis of more complex thiazole-based ligands for asymmetric catalysis. nih.gov
Mechanistic investigations involving thiazole derivatives often focus on understanding the role of the heterocyclic ring in stabilizing reaction intermediates or transition states. For instance, the formation of thiazolium salts through N-alkylation leads to a resonance-stabilized cation where the positive charge is delocalized, with a significant portion residing on the sulfur atom. pharmaguideline.com These salts are key intermediates in thiamine (B1217682) (vitamin B1) catalyzed reactions.
By studying the kinetics and regioselectivity of reactions involving this compound, researchers can gain deeper insights into the electronic and steric effects of the substituents on the reactivity of the thiazole nucleus. This knowledge is crucial for the rational design of new synthetic methodologies and the development of novel thiazole-based compounds with specific chemical or biological properties.
Derivatization and Structural Diversification of 5 Bromo 2 Isobutyl 1,3 Thiazole
Modification of the Bromine Atom
The bromine atom at the 5-position of the thiazole (B1198619) ring is a key functional handle for introducing molecular diversity. Its susceptibility to various substitution and metal-mediated reactions allows for the facile introduction of a wide range of substituents.
The electron-deficient nature of the thiazole ring facilitates nucleophilic aromatic substitution reactions at the 5-position, particularly with the bromine atom serving as a good leaving group. Furthermore, palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position.
Commonly employed cross-coupling reactions for the derivatization of 5-bromothiazoles include:
Suzuki Coupling: This reaction pairs the 5-bromothiazole (B1268178) with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This method is widely used to introduce aryl, heteroaryl, or vinyl groups. wikipedia.orgorganic-chemistry.org
Stille Coupling: In this reaction, an organotin reagent is coupled with the 5-bromothiazole, also catalyzed by palladium. nrochemistry.comorganic-chemistry.orgwikipedia.org It is a versatile method for creating C-C bonds and is tolerant of a wide array of functional groups.
Heck Reaction: This reaction involves the palladium-catalyzed coupling of the 5-bromothiazole with an alkene to form a new C-C bond, resulting in a 5-alkenylthiazole derivative. wikipedia.orgorganic-chemistry.orgyoutube.com
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed, which couples the 5-bromothiazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 5-bromothiazole with primary or secondary amines, catalyzed by a palladium complex. researchgate.netwikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org
These reactions are illustrated in the following table, showing the potential products from the derivatization of 5-bromo-2-isobutyl-1,3-thiazole.
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki Coupling | Arylboronic acid | 5-Aryl-2-isobutyl-1,3-thiazole |
| Stille Coupling | Vinylstannane | 2-Isobutyl-5-vinyl-1,3-thiazole |
| Heck Reaction | Alkene | 5-Alkenyl-2-isobutyl-1,3-thiazole |
| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-isobutyl-1,3-thiazole |
| Buchwald-Hartwig Amination | Secondary amine | 5-(Dialkylamino)-2-isobutyl-1,3-thiazole |
Beyond palladium-catalyzed reactions, other metal-mediated transformations can be utilized to functionalize the 5-position. Halogen-metal exchange reactions, typically using organolithium reagents like n-butyllithium or t-butyllithium, can generate a 5-lithiated thiazole species. researchgate.netvapourtec.com This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a diverse range of functional groups.
Similarly, the formation of a Grignard reagent at the 5-position can be achieved by reacting this compound with magnesium metal. mnstate.eduwikipedia.orgyoutube.com This organomagnesium compound is a potent nucleophile that can react with aldehydes, ketones, esters, and other electrophiles. masterorganicchemistry.com
The table below summarizes some of the potential transformations following metalation.
| Metalation Method | Electrophile | Potential Product |
| Lithiation | Carbon dioxide | 2-Isobutyl-1,3-thiazole-5-carboxylic acid |
| Lithiation | Aldehyde | (2-Isobutyl-1,3-thiazol-5-yl)methanol derivative |
| Grignard Formation | Ketone | Tertiary alcohol derivative |
| Grignard Formation | Ester | Tertiary alcohol derivative (double addition) |
Functional Group Interconversions on the Isobutyl Moiety
While the primary focus of derivatization is often on the reactive sites of the thiazole ring, the isobutyl group at the 2-position also presents opportunities for structural modification. Although the alkyl chain is generally less reactive than the C-Br bond, functional group interconversions are possible. For instance, radical-mediated halogenation could introduce a bromine or chlorine atom onto the isobutyl chain, which could then serve as a handle for subsequent nucleophilic substitution reactions. However, such reactions may lack selectivity and are less commonly employed compared to the more facile modifications at the 5-position.
Synthesis of Fused Ring Systems Incorporating the Thiazole Scaffold
The bifunctional nature of derivatives of this compound, obtained through the reactions described above, makes them valuable precursors for the synthesis of fused heterocyclic systems. For example, a 5-amino-2-isobutylthiazole, synthesized via Buchwald-Hartwig amination, can be a key intermediate in the construction of thiazolo[5,4-b]pyridines. nih.govnih.govresearchgate.net Similarly, introducing an ortho-functionalized aryl group at the 5-position via a Suzuki coupling can set the stage for an intramolecular cyclization to form more complex polycyclic systems. The synthesis of thieno[2,3-d]thiazoles can also be envisioned from appropriately functionalized thiazole precursors. documentsdelivered.com
Development of Hybrid Molecules Featuring the this compound Core
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. ekb.egnih.gov this compound can serve as a central scaffold for the development of such hybrid molecules. By utilizing the versatile chemistry of the 5-bromo position, this core can be linked to other biologically active moieties such as pyrazole, pyrazoline, or other heterocyclic systems. nih.govacs.org These hybrid molecules may exhibit synergistic or additive biological activities derived from the individual components.
Computational Chemistry and Theoretical Studies on 5 Bromo 2 Isobutyl 1,3 Thiazole
Electronic Structure and Aromaticity Analysis via Quantum Chemical Methods
The electronic structure of 5-Bromo-2-isobutyl-1,3-thiazole is fundamentally determined by the arrangement of electrons within the thiazole (B1198619) ring, influenced by the isobutyl and bromine substituents. Thiazoles are recognized as aromatic heterocycles, exhibiting significant π-electron delocalization, which imparts a degree of stability greater than their non-aromatic counterparts like oxazoles. wikipedia.org This aromaticity is a key feature of the electronic structure.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic properties of such molecules. These calculations can determine the distribution of electron density, molecular orbital energies, and various descriptors of aromaticity. For the thiazole ring itself, calculations have shown that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation. wikipedia.org The presence of an electron-withdrawing bromine atom at the C5 position in this compound is expected to significantly influence the electron density distribution, potentially altering the reactivity of the ring.
A summary of expected electronic properties based on general knowledge of thiazole chemistry is presented in the table below.
| Property | Description | Expected Influence on this compound |
| Aromaticity | The delocalization of π-electrons within the thiazole ring. | The thiazole ring is aromatic, contributing to its stability. The substituents may slightly alter the degree of aromaticity. |
| Electron Density | The distribution of electrons across the molecule. | The electron-withdrawing bromine at C5 is expected to decrease electron density at that position, while the electron-donating isobutyl group at C2 will increase it locally. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are crucial for predicting reactivity. | The energies and localizations of the HOMO and LUMO will be influenced by both the isobutyl and bromine substituents, affecting the molecule's susceptibility to nucleophilic and electrophilic attack. |
Prediction of Spectroscopic Parameters and Characterization Data
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. Techniques like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. researchgate.netnih.gov
For this compound, specific computational predictions of its full spectroscopic profile are not extensively documented in public literature. However, based on the known spectra of related thiazole derivatives, certain predictions can be made. researchgate.netmdpi.comresearchgate.net The ¹H NMR spectrum would be expected to show signals corresponding to the isobutyl group protons and the single proton on the thiazole ring. The chemical shift of the thiazole ring proton would be influenced by the electronic effects of the adjacent bromine atom. wikipedia.org Similarly, the ¹³C NMR spectrum would display distinct signals for the carbon atoms of the thiazole ring and the isobutyl group.
Vibrational spectroscopy (IR and Raman) predictions would reveal characteristic frequencies for the C-H, C-N, C-S, and C-Br bonds, as well as the vibrational modes of the thiazole ring itself. These calculated spectra can be compared with experimental data to confirm the structure of the molecule. nih.govresearchgate.net
While detailed computational spectra are not available, PubChem provides predicted collision cross-section (CCS) values for different adducts of this compound, which is a parameter related to its shape and size in the gas phase. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 219.97901 | 133.1 |
| [M+Na]⁺ | 241.96095 | 146.4 |
| [M-H]⁻ | 217.96445 | 139.1 |
| [M+NH₄]⁺ | 237.00555 | 156.9 |
| [M+K]⁺ | 257.93489 | 135.7 |
Investigation of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state energies. This provides a deeper understanding of how chemical transformations occur. For this compound, several types of reactions can be computationally explored.
One important reaction is the synthesis of the compound itself, which likely involves the bromination of 2-isobutyl-1,3-thiazole. Theoretical studies on the bromination of similar aromatic heterocycles, such as thiophenes, using reagents like N-bromosuccinimide (NBS), suggest that the reaction can proceed through the formation of a bromonium ion intermediate. researchgate.net DFT calculations can be used to map out the potential energy surface for this reaction, determining the activation barriers for different pathways and predicting the regioselectivity of the bromination.
Another area of interest is the reactivity of the C-Br bond in this compound in nucleophilic substitution reactions. These reactions are fundamental in organic synthesis for creating more complex molecules. Computational studies can elucidate whether the substitution proceeds via an SₙAr mechanism, involving a Meisenheimer-like intermediate, or other pathways. The transition state for the nucleophilic attack on the carbon bearing the bromine can be located, and its energy calculated to predict the reaction rate. libretexts.orglibretexts.org The nature of the nucleophile and the reaction conditions would significantly influence the reaction mechanism.
While specific computational studies on the reaction mechanisms of this compound are scarce, the principles derived from studies on related systems provide a framework for understanding its reactivity. sciepub.com
Plausible Reaction Mechanisms for Investigation
| Reaction Type | Description | Key Computational Insights |
| Electrophilic Bromination | Introduction of the bromine atom onto the 2-isobutylthiazole (B93282) precursor. | Determination of the most favorable site of attack, structure of the bromonium intermediate, and the transition state for proton loss. |
| Nucleophilic Aromatic Substitution | Replacement of the bromine atom by a nucleophile. | Calculation of the activation energy for nucleophilic attack, characterization of any intermediates (e.g., Meisenheimer complex), and the transition state for leaving group departure. |
Molecular Modeling of Intermolecular Interactions
Molecular modeling techniques, particularly molecular docking, are instrumental in understanding how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. mdpi.com This is of particular interest in drug discovery, where the binding of a small molecule to a specific target can modulate its biological function. researchgate.netnih.gov
In a typical molecular docking study, the three-dimensional structure of the ligand (this compound) and the target protein are used. A docking algorithm then explores various possible binding poses of the ligand within the active site of the protein, and a scoring function estimates the binding affinity for each pose. mdpi.com These studies can predict the preferred binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.
Although specific molecular docking studies involving this compound are not widely reported, research on other brominated and thiazole-containing compounds demonstrates the utility of this approach. researchgate.netresearchgate.net For instance, the bromine atom in this compound could potentially form halogen bonds with electron-rich atoms in a protein's active site. The isobutyl group could engage in hydrophobic interactions, and the nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors.
Potential Intermolecular Interactions of this compound in a Biological Context
| Interacting Group of Ligand | Type of Interaction | Potential Interacting Partner in a Protein |
| Bromine atom | Halogen Bond | Electron-rich atoms (e.g., oxygen in a carbonyl group, nitrogen in a histidine side chain) |
| Isobutyl group | Hydrophobic Interaction | Nonpolar amino acid residues (e.g., leucine, valine, phenylalanine) |
| Thiazole ring (Nitrogen) | Hydrogen Bond Acceptor | Hydrogen bond donor groups in amino acid residues (e.g., -OH of serine, -NH of asparagine) |
| Thiazole ring (Sulfur) | Weak Hydrogen Bond Acceptor/van der Waals | Various amino acid residues |
| Thiazole ring (π-system) | π-π Stacking | Aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are a computational methodology aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their reactivity. wikipedia.orgnih.gov This is a subset of the broader field of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. ijpsr.comnih.govmdpi.com
In a QSRR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors are numerical representations of various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with an experimentally measured reactivity parameter, such as a reaction rate constant.
For a series of derivatives of this compound, a QSRR study could be designed to predict their reactivity in a particular chemical transformation. For example, by synthesizing a library of analogs with different substituents at various positions and measuring their reaction rates, a QSRR model could be developed. This model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired reactivity profiles.
While no specific QSRR studies on this compound have been found in the literature, the principles of QSRR are well-established and have been applied to other classes of heterocyclic compounds. researchgate.netnih.gov
Hypothetical QSRR Study Workflow for this compound Derivatives
| Step | Description |
| 1. Dataset Selection | Synthesize a series of analogs of this compound with diverse substituents. |
| 2. Reactivity Measurement | Experimentally determine a quantitative measure of reactivity for each compound in the series (e.g., rate constant for a specific reaction). |
| 3. Descriptor Calculation | Use computational software to calculate a wide range of molecular descriptors for each compound (e.g., electronic, topological, quantum-chemical). |
| 4. Model Development | Employ statistical methods to select the most relevant descriptors and build a mathematical model that correlates the descriptors with the measured reactivity. |
| 5. Model Validation | Assess the predictive power of the model using statistical validation techniques (e.g., cross-validation, external test set). |
| 6. Application | Use the validated model to predict the reactivity of new, hypothetical derivatives to prioritize synthetic efforts. |
Analytical Characterization Methodologies for 5 Bromo 2 Isobutyl 1,3 Thiazole and Its Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Bromo-2-isobutyl-1,3-thiazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
High-Resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom.
For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the isobutyl group and the single proton on the thiazole (B1198619) ring. The isobutyl group would present a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the two methylene (B1212753) protons. The thiazole proton would appear as a singlet in the aromatic region of the spectrum.
The ¹³C-NMR spectrum would complement this by showing four distinct carbon signals for the isobutyl group and two signals for the carbons of the thiazole ring. The carbon atom bonded to the bromine would be significantly influenced, resulting in a characteristic chemical shift.
While specific, experimentally derived spectral data for this compound is not widely available in public-domain literature, the expected chemical shifts can be predicted based on the analysis of similar structures.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition and molecular weight of a compound with high accuracy. For this compound (C₇H₁₀BrNS), HRMS provides an exact mass measurement that can confirm its molecular formula. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes).
Predicted HRMS data indicates a monoisotopic mass of 218.97173 Da. uni.lu The analysis of fragmentation patterns can further corroborate the proposed structure, showing losses of fragments corresponding to the isobutyl group or other parts of the molecule.
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | m/z |
| [M+H]⁺ | 219.97901 |
| [M+Na]⁺ | 241.96095 |
| [M-H]⁻ | 217.96445 |
| [M+NH₄]⁺ | 237.00555 |
| [M+K]⁺ | 257.93489 |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the isobutyl group, C=N and C=C stretching from the thiazole ring, and the C-Br stretching frequency. While a specific spectrum for this compound is not publicly documented, the analysis of related thiazole structures provides a reference for expected peak locations.
Chromatographic and Separation Science Applications for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used. For this compound, a reverse-phase HPLC method would likely be employed to determine its purity, with the compound's retention time being a key identifier under specific conditions (e.g., mobile phase composition, flow rate, and column type). These methods can detect and quantify impurities, ensuring the quality of the final product. ajol.info Purification of the crude product after synthesis is often achieved using silica (B1680970) gel column chromatography. sigmaaldrich.com
Elemental Analysis and Microanalytical Techniques
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₁₀BrNS. Experimental values obtained from an elemental analyzer must align closely with these theoretical values to confirm the empirical formula and support the purity of the sample. pnnl.gov
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.011 | 38.19 |
| Hydrogen | H | 1.008 | 4.58 |
| Bromine | Br | 79.904 | 36.30 |
| Nitrogen | N | 14.007 | 6.36 |
| Sulfur | S | 32.06 | 14.56 |
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-isobutyl-1,3-thiazole?
The synthesis of brominated thiazoles typically involves cyclization or halogenation strategies. For example, bromination of pre-formed thiazole derivatives using reagents like CuBr and n-butyl nitrite under reflux conditions is a validated approach. A method detailed for 2-bromo-4-phenyl-1,3-thiazole involves reacting 4-phenyl-2-aminothiazole with CuBr and n-butyl nitrite in acetonitrile at 333 K, followed by purification via silica gel chromatography . For 5-bromo derivatives, direct bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions, as demonstrated in the synthesis of C5-bromoimidazothiadiazoles .
Q. How to characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopy : Combine -NMR and -NMR to identify substituent environments (e.g., aromatic protons, bromine-induced deshielding). IR spectroscopy can confirm functional groups like C-Br stretches (~550–600 cm). Mass spectrometry (HRMS) verifies molecular weight and isotopic patterns for bromine .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing interactions. For example, in 2-bromo-4-phenyl-1,3-thiazole, SC-XRD revealed π-stacking interactions (3.815 Å between thiazole and phenyl rings) and S⋯Br contacts (3.5402 Å) stabilizing the crystal lattice .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for brominated thiazole derivatives?
Discrepancies in crystallographic parameters (e.g., puckering angles, dihedral deviations) can arise from conformational flexibility or experimental resolution. Use phase annealing methods (e.g., SHELX-90) to improve phase determination, particularly for larger structures. Refinement tools like riding hydrogen models and anisotropic displacement parameters enhance accuracy. For example, in asymmetric units with multiple conformers (e.g., two independent molecules in a crystal), analyze torsion angles (e.g., C10—N2—C9—N1 = 4.8° vs. 3.0°) to identify dominant conformations .
Q. What strategies optimize bromination reactions in thiazole derivatives to minimize side products?
- Reagent selection : Use CuBr for regioselective bromination at electron-rich positions. Avoid excess brominating agents to prevent over-substitution.
- Solvent and temperature : Acetonitrile at 333 K facilitates CuBr-mediated reactions , while microwave-assisted synthesis in water reduces side reactions (e.g., sulfonate formation in nitro-thiazoles) .
- Monitoring : Track reaction progress via TLC or GC-MS to halt at the mono-brominated stage.
Q. How to design thiazole derivatives for biological activity studies, such as antimicrobial or anticancer agents?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., aryl groups, halogens) at the 2- and 5-positions to modulate lipophilicity and electronic effects. For example, 2-(4-fluorophenyl)-1,3-thiazole derivatives showed enhanced anti-HIV activity due to improved π-stacking with target proteins .
- Biological assays : Test cytotoxicity against cell lines (e.g., HepG2 for liver cancer) using MTT assays. Prioritize derivatives with IC values <10 μM, as seen in sulfonyl-thiazole analogs .
- Docking studies : Use software like AutoDock to predict binding modes. For instance, thiazole-acetamide hybrids showed favorable interactions with kinase active sites via hydrogen bonding and halogen-π contacts .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
